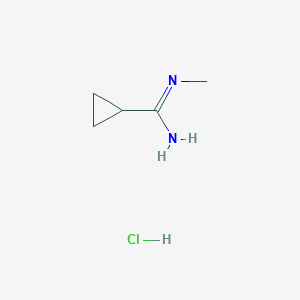
N-methylcyclopropanecarboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Pathways and Derivatives in Rats
Research on derivatives of procymidone, which might relate to N-methylcyclopropanecarboximidamide hydrochloride, investigated the metabolism of procymidone derivatives in rats. Studies have shown that these derivatives distribute similarly across various tissues in rats, indicating a potentially significant role in biological metabolism and effects on tissue-specific activity. The conversion between closed and open ring forms of these compounds suggests responsiveness to pH conditions, which might be relevant for understanding the behavior of this compound under different biological conditions (Tarui et al., 2009).
Ethylene Inhibition in Horticulture
The inhibition of ethylene action by 1-methylcyclopropene (1-MCP), a compound structurally related to this compound, has been extensively studied for its applications in horticulture. It effectively delays ripening and extends the shelf life of various fruits and vegetables, showcasing the potential utility of manipulating ethylene responses for agricultural and biological research. This application demonstrates the broader implications of cyclopropane derivatives in modifying plant physiology and postharvest quality management (Blankenship & Dole, 2003).
Synthetic Applications and Drug Discovery
Cyclopropane derivatives, including those related to this compound, have been explored for their utility in synthetic chemistry and drug discovery. Diversity-oriented synthesis of azaspirocycles demonstrated the conversion of cyclopropane derivatives into functionalized pyrrolidines, piperidines, and azepines. These compounds serve as valuable scaffolds in chemistry-driven drug discovery, highlighting the role of cyclopropane derivatives in the development of new therapeutic agents (Wipf et al., 2004).
Photocatalysis and Environmental Applications
Starch nanoparticles prepared in an ionic liquid-based microemulsion system, coated with N-doped carbon and possibly related to the application of this compound, demonstrated enhanced photocatalytic degradation of pollutants under visible light. This novel approach to synthesizing functional materials indicates the potential environmental applications of cyclopropane derivatives in treating water and air pollution through advanced photocatalytic processes (Wang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N'-methylcyclopropanecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJSIEFXBOVJRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)


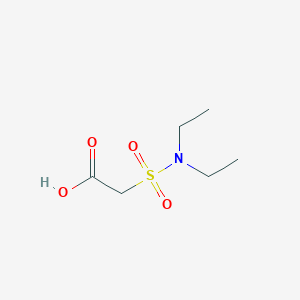
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)
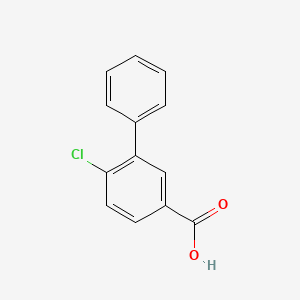
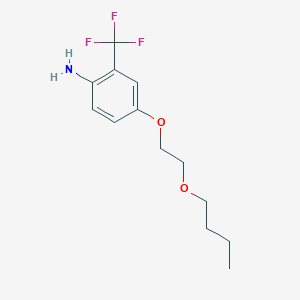


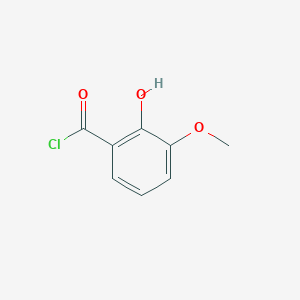
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
amine](/img/structure/B1462269.png)
